
Butyl 3-fluoro-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-fluoro-2-hydroxypropanoate is an organic compound with the molecular formula C7H13FO3 . It is a fluorinated ester, which means it contains a fluorine atom and an ester functional group. This compound is of interest in various fields of chemistry due to its unique properties imparted by the presence of the fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-fluoro-2-hydroxypropanoate typically involves the esterification of 3-fluoro-2-hydroxypropanoic acid with butanol. This reaction can be catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-fluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-fluoro-2-oxopropanoate.
Reduction: Formation of butyl 3-fluoro-2-hydroxypropanol.
Substitution: Formation of compounds like butyl 3-hydroxy-2-hydroxypropanoate or butyl 3-amino-2-hydroxypropanoate.
Scientific Research Applications
Butyl 3-fluoro-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to the unique properties imparted by the fluorine atom.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl 3-fluoro-2-hydroxypropanoate involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Butyl 3-chloro-2-hydroxypropanoate
- Butyl 3-bromo-2-hydroxypropanoate
- Butyl 3-iodo-2-hydroxypropanoate
Uniqueness
Butyl 3-fluoro-2-hydroxypropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity.
Properties
CAS No. |
687-65-0 |
|---|---|
Molecular Formula |
C7H13FO3 |
Molecular Weight |
164.17 g/mol |
IUPAC Name |
butyl 3-fluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C7H13FO3/c1-2-3-4-11-7(10)6(9)5-8/h6,9H,2-5H2,1H3 |
InChI Key |
RBBWJRYTJUGTFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


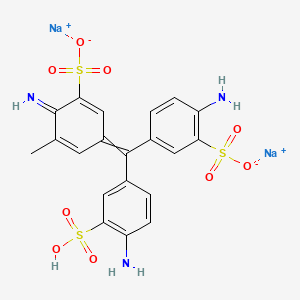
![(19S)-19-ethyl-19-hydroxy-6-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B15288994.png)
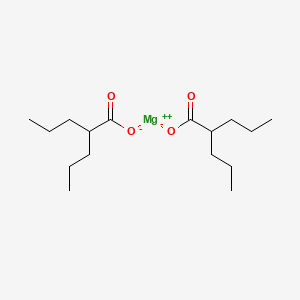
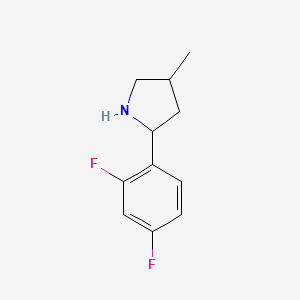
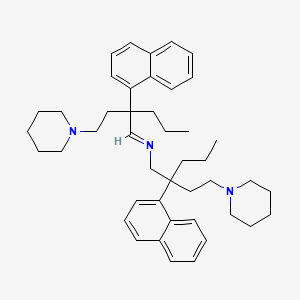

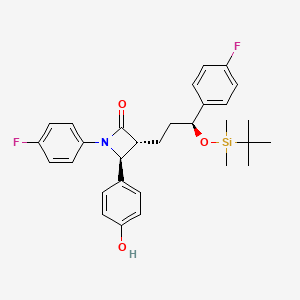

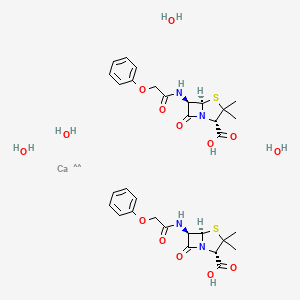
![3-(2-{[3-(2-carboxyethyl)-5-{[(2Z)-3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-2-yl]methyl}-5-{[(2Z)-4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B15289024.png)

![[(1S,3R,7S,8S)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate](/img/structure/B15289041.png)
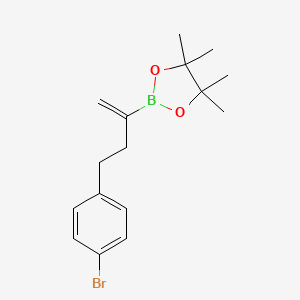
![Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester](/img/structure/B15289063.png)
